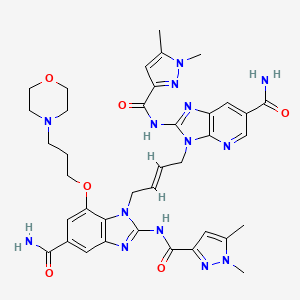

STING agonist-29

Description

Properties

Molecular Formula |

C38H44N14O6 |

|---|---|

Molecular Weight |

792.8 g/mol |

IUPAC Name |

3-[(E)-4-[5-carbamoyl-2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(1,5-dimethylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C38H44N14O6/c1-22-16-28(46-48(22)3)35(55)44-37-42-26-18-24(32(39)53)20-30(58-13-7-8-50-11-14-57-15-12-50)31(26)51(37)9-5-6-10-52-34-27(19-25(21-41-34)33(40)54)43-38(52)45-36(56)29-17-23(2)49(4)47-29/h5-6,16-21H,7-15H2,1-4H3,(H2,39,53)(H2,40,54)(H,42,44,55)(H,43,45,56)/b6-5+ |

InChI Key |

VUAFTUKWNPVADA-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=NN(C(=C6)C)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=NN(C(=C6)C)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to STING Agonist-29 (CF501)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of the non-nucleotide small-molecule STING agonist, STING agonist-29, also known as CF501. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of STING pathway activation. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and characterization.

Chemical Structure and Physicochemical Properties

This compound (CF501) is a potent non-nucleotide agonist of the STING (Stimulator of Interferon Genes) protein. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Synonyms | STING agonist-22, CF501 |

| CAS Number | 2408723-12-4 |

| Molecular Formula | C₄₀H₄₈N₁₄O₆ |

| Molecular Weight | 820.9 g/mol |

| Appearance | White to off-white solid powder[1] |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term |

Chemical Structure:

Figure 1: Chemical structure of STING agonist-22 (CF501).

Biological Activity

CF501 is a potent activator of the STING signaling pathway, leading to the induction of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2] This activity makes it a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy.[2][3]

In Vitro Activity

CF501 has been shown to rapidly and robustly activate innate immune responses in human monocytic THP-1 cells.[2] In vitro studies have demonstrated its ability to induce the production of IFN-β.

| Assay | Cell Line | EC50 | Reference |

| IFN-β Induction | THP-1 cells | Data not publicly available | [Liu Z, et al. Cell Res. 2022] |

Note: While the primary publication confirms potent activity, specific EC50 values for IFN-β induction by CF501 are not publicly disclosed in the available search results.

In Vivo Activity and Pharmacokinetics

In vivo studies in mice have shown that CF501 transiently but robustly activates the innate immune system.

| Parameter | Value | Species | Reference |

| Half-life (t½) | 0.5 hours | Mice | |

| Clearance | Undetectable in plasma after 2 hours | Mice |

The transient nature of CF501's activity is considered sufficient to stimulate the necessary humoral and cellular immune responses for its function as a vaccine adjuvant, with an acceptable safety profile.

Mechanism of Action: The STING Signaling Pathway

STING is a transmembrane protein located in the endoplasmic reticulum (ER). Upon activation, it orchestrates a signaling cascade that results in the production of type I IFNs and other inflammatory cytokines, bridging innate and adaptive immunity.

The activation of the STING pathway by an agonist like CF501 can be visualized as follows:

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of STING agonists like CF501.

In Vitro IFN-β Induction Assay

This protocol describes the measurement of IFN-β production in a human monocytic cell line in response to a STING agonist.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

CF501 (this compound)

-

Human IFN-β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 1 x 10⁵ cells per well in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of CF501 in complete culture medium.

-

Cell Treatment: Remove the existing medium from the cells and add the prepared CF501 dilutions. Include a vehicle control (medium with DMSO). Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

ELISA: Quantify the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the logarithm of the CF501 concentration and fit a dose-response curve to determine the EC50 value.

In Vivo Immunogenicity and Efficacy Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of a STING agonist as a vaccine adjuvant in a mouse model.

Materials:

-

6-8 week old BALB/c mice

-

Vaccine antigen (e.g., recombinant protein)

-

CF501 formulated in a suitable vehicle

-

Alum adjuvant (as a control)

-

Syringes and needles for injection

-

ELISA plates and reagents for antibody titration

-

Reagents for neutralization assays and T-cell analysis

Procedure:

-

Animal Grouping: Randomly assign mice to different treatment groups (n=8-10 per group), including a control group receiving the antigen alone, a group with a traditional adjuvant like Alum, and the experimental group with CF501.

-

Immunization: On Day 0, immunize the mice via intramuscular injection with the respective formulations. A booster immunization is typically given on Day 14 or Day 21.

-

Blood Collection: Collect blood samples from the mice at regular intervals (e.g., pre-immunization, and 2-3 weeks after each immunization) to analyze the immune response.

-

Antibody Titer Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to determine the titers of antigen-specific total IgG, as well as IgG1 and IgG2a isotypes, in the collected sera.

-

Neutralization Assay: Assess the functional capacity of the induced antibodies to neutralize the target pathogen or toxin in a relevant in vitro assay.

-

T-cell Response Analysis: Isolate splenocytes from a subset of mice at the end of the study to measure antigen-specific T-cell responses, such as cytokine production (e.g., IFN-γ) by ELISpot or intracellular cytokine staining followed by flow cytometry.

-

Challenge Study (if applicable): To determine protective efficacy, immunized mice can be challenged with the live pathogen. Survival rates and pathogen load in relevant tissues are then monitored.

Conclusion

This compound (CF501) is a potent, non-nucleotide small-molecule activator of the STING pathway. Its ability to robustly but transiently induce a type I interferon response makes it a compelling candidate for development as a vaccine adjuvant and for use in cancer immunotherapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this and other novel STING agonists. Further research to fully elucidate its in vivo efficacy and safety profile in various models is warranted.

References

STING agonist-29 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of STING Agonist-29 (SNX281)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.[1][2][3] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response that is crucial for anti-viral defense and anti-tumor immunity.[4][5] Pharmacological activation of this pathway with STING agonists is a promising therapeutic strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. This document provides a detailed technical overview of the mechanism of action of a specific small molecule STING agonist, referred to as compound 29, also known as SNX281.

Core Mechanism of Action: this compound (SNX281)

SNX281 is a systemically available, non-nucleotide small molecule agonist of STING. Its mechanism of action involves direct binding to the STING protein, which initiates a series of downstream signaling events culminating in the production of type I IFNs and other cytokines.

Binding and STING Activation

Unlike its natural ligand, the cyclic dinucleotide (CDN) 2',3'-cGAMP, SNX281 is a small molecule designed for improved drug-like properties. Upon binding, SNX281 induces a significant conformational change in the STING protein, causing it to shift from an inactive 'open' state to an active 'closed' conformation. This conformational change is the critical first step in pathway activation and is followed by STING oligomerization.

Subcellular Translocation and Signalosome Formation

Under basal conditions, STING resides in the endoplasmic reticulum (ER). Ligand binding and activation by SNX281 triggers the translocation of STING from the ER to the ER-Golgi intermediate complex (ERGIC) and perinuclear foci. In these locations, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). The co-localization of STING and phosphorylated TBK1 (pTBK1) at these perinuclear sites is a key indicator of pathway activation.

IRF3 and NF-κB Activation

Once recruited, TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates from the cytoplasm into the nucleus. Concurrently, the STING pathway can also activate the NF-κB signaling pathway. These transcription factors then bind to their respective response elements in the promoter regions of target genes, including IFNB1 (encoding IFN-β) and other inflammatory cytokines and chemokines.

The complete signaling cascade initiated by this compound (SNX281) is depicted below.

Data Presentation

SNX281 demonstrates potent activation of various human STING polymorphic variants, leading to the induction of IFN-β.

Table 1: Cellular Activity of SNX281 on Human STING Variants

| STING Variant | Assay Type | Readout | Fold Induction vs. DMSO (at 25 µM SNX281) |

| WT (Wild-Type) | IFN-β Luciferase Reporter | Luciferase Activity | ~100-fold |

| REF (R232) | IFN-β Luciferase Reporter | Luciferase Activity | ~120-fold |

| HAQ (G230A, R293Q) | IFN-β Luciferase Reporter | Luciferase Activity | ~125-fold |

| AQ (A230, R293Q) | IFN-β Luciferase Reporter | Luciferase Activity | ~120-fold |

| Q (R293Q) | IFN-β Luciferase Reporter | Luciferase Activity | ~110-fold |

| Data summarized from HEK293T cells stably expressing the indicated human STING variants. |

Table 2: Potency of SNX281 in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Donor STING Genotype | Readout | EC₅₀ (µM) |

| WT/WT | IFN-β Secretion | 3.5 - 9.9 |

| WT/REF | IFN-β Secretion | 3.5 - 9.9 |

| WT/HAQ | IFN-β Secretion | 3.5 - 9.9 |

| REF/REF | IFN-β Secretion | 3.5 - 9.9 |

| HAQ/REF | IFN-β Secretion | 3.5 - 9.9 |

| Data represents the range of EC₅₀ values for IFN-β induction across a panel of human donors with different STING alleles. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound (SNX281) are provided below.

High-Content Imaging of STING Pathway Activation

This assay visualizes and quantifies the key molecular events of STING activation within the cell.

-

Cell Line: HEK293T cells stably expressing a specific human STING isoform.

-

Methodology:

-

Cells are seeded in appropriate imaging plates and allowed to adhere.

-

Cells are treated with 25 µM SNX281 or a DMSO vehicle control for 1 hour.

-

Post-treatment, cells are fixed and permeabilized.

-

Immunostaining is performed using primary antibodies specific for STING, phospho-TBK1 (Ser172), and IRF3.

-

Appropriate fluorescently-labeled secondary antibodies are used for detection.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Plates are imaged using a high-content imaging system.

-

Image analysis software is used to quantify agonist-induced events, including the translocation of STING to perinuclear foci, the co-localization of STING and p-TBK1, and the translocation of IRF3 from the cytoplasm to the nucleus.

-

STING Reporter Gene Assays

These assays quantify the transcriptional output resulting from STING pathway activation.

-

Cell Line: HEK293T cells stably expressing a full-length human STING variant and carrying two reporter constructs:

-

Interferon-Stimulated Response Element (ISRE) driving Secreted Embryonic Alkaline Phosphatase (SEAP) expression (measures IRF3 activity).

-

IFN-β promoter driving firefly luciferase expression.

-

-

Methodology:

-

Cells are seeded in multi-well plates.

-

Cells are treated with DMSO (vehicle control), 25 µM 2'3'-cGAMP (positive control), or 25 µM SNX281.

-

After an appropriate incubation period, the cell culture supernatant is collected to measure SEAP activity, and cell lysates are prepared to measure luciferase activity.

-

Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data is typically expressed as fold induction relative to the DMSO-treated control cells.

-

The workflow for these cellular assays is visualized in the diagram below.

Conclusion

This compound (SNX281) is a potent, non-nucleotide small molecule activator of the STING pathway. Its mechanism of action follows the canonical STING signaling cascade, beginning with direct binding and induction of a conformational change in the STING protein. This initiates STING's translocation from the ER, followed by the recruitment and activation of TBK1, and subsequent phosphorylation and nuclear translocation of the transcription factor IRF3. The ultimate result is the robust transcription of type I interferons and other pro-inflammatory cytokines. SNX281 is effective across multiple common human STING variants, highlighting its potential as a broad-acting immunotherapeutic agent for cancer treatment.

References

- 1. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of STING Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of synthetic STING (Stimulator of Interferon Genes) agonists. The activation of the STING pathway is a promising strategy in cancer immunotherapy, and understanding the relationship between the chemical structure of agonists and their biological activity is crucial for the development of potent and effective therapeutics. This document details quantitative SAR data for a representative class of STING agonists, provides in-depth experimental protocols for key assays, and visualizes critical pathways and workflows.

Core Principles of STING Agonist SAR Studies

The primary goal of SAR studies for STING agonists is to identify and optimize chemical scaffolds that can effectively bind to and activate the STING protein, leading to the downstream production of type I interferons and other pro-inflammatory cytokines. This process typically involves the synthesis of a series of analogues of a lead compound and evaluating their biological activity. Key parameters assessed include binding affinity to the STING protein, activation of downstream signaling pathways, and in vivo anti-tumor efficacy.

Quantitative Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship for a series of amidobenzimidazole (ABZI) derivatives, a well-characterized class of non-cyclic dinucleotide STING agonists. The data is compiled from various sources to provide a comparative overview.

| Compound ID | R1 Substitution | R2 Substitution | hSTING EC50 (µM)[1] | mSTING EC50 (µM)[2] | Notes |

| ABZI-1 | H | H | 1.24[1] | - | Monomeric parent compound. |

| ABZI-2 | 4-F | H | 0.287[1] | - | Introduction of a fluorine atom at the R1 position enhances potency. |

| ABZI-3 | 4-Cl | H | 0.45 | - | Chloro substitution also shows good potency. |

| diABZI-1 | Dimer (C3 linker) | Dimer (C3 linker) | 0.02 | - | Dimerization significantly increases potency compared to the monomeric form.[3] |

| diABZI-2 | Dimer (C4 linker) | Dimer (C4 linker) | 0.05 | - | Linker length can influence activity. |

| Triazole-40 | Triazole linker | Triazole linker | 0.24 | 39.51 | A triazole-linked dimer with improved solubility and pharmacokinetic profile. |

Key Experimental Protocols

Detailed methodologies for the evaluation of STING agonists are presented below.

In Vitro STING Activation using a THP-1 Dual Reporter Assay

This assay is used to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter in the human monocytic cell line THP-1.

Materials:

-

THP-1 Dual™ reporter cells (InvivoGen)

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin

-

STING agonist compounds

-

QUANTI-Luc™ (luciferase detection reagent)

-

QUANTI-Blue™ Solution (SEAP detection reagent)

-

96-well white, flat-bottom plates for luminescence

-

96-well clear, flat-bottom plates for absorbance

-

Luminometer and spectrophotometer

Procedure:

-

Cell Seeding: Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay (IRF activity):

-

Transfer 20 µL of cell culture supernatant to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Measure luminescence using a luminometer.

-

-

SEAP Assay (NF-κB activity):

-

Transfer 20 µL of cell culture supernatant to a clear 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours.

-

Measure absorbance at 620-655 nm.

-

-

Data Analysis: Plot the luminescence or absorbance signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines the assessment of the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.

Materials:

-

6-8 week old BALB/c or C57BL/6 mice

-

CT26 colon carcinoma or B16-F10 melanoma cells

-

STING agonist formulated in a suitable vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and treatment

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate Tumor Growth Inhibition (TGI).

TR-FRET STING Binding Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the STING protein.

Materials:

-

His-tagged human STING protein

-

d2-labeled STING ligand (tracer)

-

Terbium cryptate-labeled anti-His antibody

-

Assay buffer

-

Test compounds

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Dispense Compounds: Dispense test compounds at various concentrations into the assay plate.

-

Add STING Protein: Add the His-tagged STING protein to each well.

-

Add HTRF Reagents: Add a pre-mixed solution of the d2-labeled STING ligand and the terbium-labeled anti-His antibody.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-3 hours), protected from light.

-

Data Acquisition: Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm or 340 nm) using a compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.

Cytokine Profiling Assay

This protocol is for the quantification of cytokines released from immune cells upon stimulation with a STING agonist.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells

-

RPMI 1640 medium with 10% FBS

-

STING agonist

-

Multi-well cell culture plates

-

ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10)

-

Plate reader for the specific assay format

Procedure:

-

Cell Seeding: Seed PBMCs at a suitable density in a multi-well plate.

-

Cell Treatment: Treat the cells with various concentrations of the STING agonist.

-

Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the STING agonist concentrations to determine the dose-response relationship.

Visualizations

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway, from the detection of cytosolic DNA to the production of type I interferons and pro-inflammatory cytokines.

Experimental Workflow for STING Agonist SAR Studies

This diagram outlines the typical workflow for a structure-activity relationship study in the context of STING agonist drug discovery.

References

Navigating STING Agonist Target Engagement and Binding Affinity: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for assessing STING (Stimulator of Interferon Genes) agonist activity. It is important to note that specific quantitative data for a molecule designated "STING agonist-29" is not publicly available. The data and protocols presented herein are based on established research with various model STING agonists and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction to STING and its Agonists

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING triggers a cascade of signaling events that culminate in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3][4] This potent immune response has positioned STING as a promising therapeutic target, particularly in cancer immunotherapy, where its activation can help to convert immunologically "cold" tumors into "hot" ones, thereby rendering them more susceptible to immune-mediated killing.

STING agonists are molecules designed to activate this pathway, mimicking the action of its natural ligand, cyclic GMP-AMP (cGAMP). These agonists can be cyclic dinucleotides (CDNs) or non-CDN small molecules. Their development and characterization hinge on a thorough understanding of their target engagement, binding affinity, and downstream functional effects.

The STING Signaling Pathway

Upon binding of an agonist, the STING protein, which resides on the endoplasmic reticulum (ER), undergoes a conformational change and translocates to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of genes encoding for type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory cytokine response.

Quantitative Assessment of STING Agonists

The preclinical evaluation of STING agonists involves a battery of assays to quantify their binding affinity, target engagement, and functional activity. The table below summarizes key parameters and representative data for model STING agonists.

| Assay Type | Cell Line/System | Parameter Measured | Model Agonist Example | Representative Value Range | Reference |

| In Vitro Activation | |||||

| IRF-Luciferase Reporter Assay | THP1-Dual™ KI-hSTING | EC50 | diABZI | 0.5 - 5.0 µM | |

| IFN-β Production | Human PBMCs | EC50 | 2'3'-cGAMP | 1.0 - 10.0 µM | |

| CXCL10 Production | Murine Dendritic Cells (DC2.4) | EC50 | DMXAA | 0.8 - 8.0 µM | |

| Binding Affinity | |||||

| Surface Plasmon Resonance (SPR) | Purified hSTING protein | KD | N/A | nM to µM range | N/A |

| Isothermal Titration Calorimetry (ITC) | Purified hSTING protein | KD | N/A | nM to µM range | N/A |

| In Vivo Efficacy | |||||

| Tumor Growth Inhibition (TGI) | B16-F10 Melanoma (C57BL/6) | % TGI | Model Agonist | ~60% | |

| Tumor Growth Inhibition (TGI) | CT26 Colon Carcinoma (BALB/c) | % TGI | Model Agonist | ~75% |

Note: N/A indicates that while these are standard assays, specific data for a universally recognized model agonist was not available in the provided search results.

Key Experimental Protocols

In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

DMEM or RPMI-1640 medium with 10% FBS

-

STING agonist

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Western Blot for STING Pathway Activation

This protocol allows for the visualization of key protein phosphorylation events in the STING pathway, confirming its activation.

Materials:

-

Murine or human cell lines (e.g., MEFs, THP-1)

-

STING agonist or dsDNA for transfection

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3)

-

Secondary HRP-conjugated antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Cell Treatment: Treat cells with the STING agonist for the desired time points.

-

Cell Lysis: Lyse the cells on ice using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STING, TBK1, and IRF3. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)

-

STING agonist formulated in a suitable vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Treatment Administration: Administer the STING agonist (e.g., via intratumoral injection) on specified days.

-

Continued Monitoring: Measure tumor volume every 2-3 days using calipers. Monitor body weight as a measure of toxicity.

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Conclusion

The rigorous evaluation of STING agonists is paramount for their successful clinical translation. A multi-faceted approach, incorporating quantitative measures of binding affinity, cellular target engagement, and in vivo efficacy, is essential. While specific data for "this compound" remains elusive, the principles and protocols outlined in this guide provide a robust framework for the characterization of any novel STING agonist, paving the way for the development of next-generation immunotherapies.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Downstream Signaling Pathways of STING Agonists

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "STING agonist-29" is not a standardized scientific nomenclature and appears to be a vendor-specific catalog number (e.g., CF511 from MedchemExpress). Due to the lack of specific peer-reviewed literature for a compound with this exact designation, this technical guide will focus on the well-characterized, potent, non-nucleotide dimeric amidobenzimidazole (diABZI) class of STING agonists. The detailed signaling pathways, quantitative data, and experimental protocols provided herein are based on published studies of diABZI and are representative of a powerful class of systemically active STING agonists.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This guide provides a detailed overview of the core downstream signaling events initiated by a representative non-nucleotide STING agonist, diABZI. We present quantitative data on pathway activation, detailed experimental protocols for assessing agonist activity, and visual diagrams of the key signaling cascades and experimental workflows.

Core Downstream Signaling Pathways of diABZI

Upon entering the cell, diABZI directly binds to the STING protein located on the endoplasmic reticulum (ER) membrane. This binding event locks STING in an active conformation, initiating a cascade of downstream signaling events. The two primary signaling arms activated are the IRF3 and NF-κB pathways.

The TBK1-IRF3 Axis: The Type I Interferon Response

Activation of STING by diABZI leads to the recruitment of TANK-binding kinase 1 (TBK1).[1][2] TBK1 then phosphorylates STING itself, creating docking sites for the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] TBK1 subsequently phosphorylates IRF3, which triggers its dimerization and translocation from the cytoplasm to the nucleus. In the nucleus, phosphorylated IRF3 dimers drive the transcription of Type I interferons (IFN-α and IFN-β) and a host of interferon-stimulated genes (ISGs) such as CXCL10 and ISG15. This response is fundamental to the anti-viral and anti-tumor effects of STING activation.

The NF-κB Pathway: Pro-inflammatory Cytokine Production

In parallel to IRF3 activation, the STING-TBK1 signaling complex also leads to the activation of the NF-κB pathway. This results in the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The production of these cytokines contributes to the recruitment and activation of various immune cells, further amplifying the anti-tumor immune response.

Other Downstream Cellular Processes

Beyond the canonical IRF3 and NF-κB pathways, STING activation by agonists like diABZI can also induce other cellular processes, including:

-

PANoptosis: A form of programmed cell death that integrates elements of apoptosis, pyroptosis, and necroptosis.

-

Autophagy: A cellular process of degradation and recycling of cellular components.

Quantitative Data on STING Pathway Activation by diABZI

The following tables summarize key quantitative data from in vitro and in vivo studies of diABZI, demonstrating its potency and effects on downstream signaling molecules and cytokine production.

Table 1: In Vitro Potency of diABZI Agonists

| Compound | Cell Line/System | Assay | EC50 | Reference |

| diABZI STING agonist-1 | Human PBMCs | IFN-β Secretion | 130 nM | |

| diABZI STING agonist-1 | Mouse Cells | STING Reporter Assay | 186 nM | |

| diABZI-amine | THP1-Dual Reporter Cells | IRF-inducible Luciferase | 0.144 ± 0.149 nM | |

| diABZI-V/C-DBCO | THP1-Dual Reporter Cells | IRF-inducible Luciferase | 1.47 ± 1.99 nM | |

| diABZI-amine | Primary Murine Splenocytes | IFN-β ELISA | 0.17 ± 6.6 µM | |

| diABZI-V/C-DBCO | Primary Murine Splenocytes | IFN-β ELISA | 7.7 ± 0.05 µM |

Table 2: In Vitro and In Vivo Induction of Downstream Effectors by diABZI

| Treatment | Cell Type/Model | Effector | Fold Change/Concentration | Time Point | Reference |

| 10 µM diABZI | Calu-3 cells | IFN-β mRNA | Robust Induction | 6-12 hours | |

| 10 µM diABZI | Calu-3 cells | CXCL10 mRNA | Robust Induction | 6-12 hours | |

| 10 µM diABZI | THP-1 cells | p-STING, p-IRF3 | Increased Phosphorylation | 4 hours | |

| diABZI | 1G4 HA-T cells | p-TBK1, p-IRF3, p-NF-κB | Increased Phosphorylation | 3 hours | |

| diABZI | 1G4 HA-T cells | IFN-β, CXCL10, IL-6 mRNA | Significant Increase | 3 hours | |

| 1 µM diABZI | Murine BMDMs | IFN-α, IFN-β, CXCL10, IL-6, TNF-α | Significant Secretion | 16 hours | |

| 3 mg/kg diABZI (IV) | BALB/c Mice | IFN-β, IL-6, TNF, CXCL1 | Increased Secretion | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of STING agonists like diABZI.

Western Blotting for Phosphorylated Signaling Proteins (p-STING, p-TBK1, p-IRF3)

This protocol is designed to detect the phosphorylation of key signaling molecules following STING agonist treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., THP-1 monocytes, RAW 264.7 macrophages) in 6-well plates at a density of 1-2 x 10^6 cells per well and allow them to adhere overnight.

-

Stimulate cells with the desired concentration of diABZI (e.g., 1-10 µM) for a time course (e.g., 0, 30, 60, 120, 240 minutes) to capture peak phosphorylation events. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, place the plate on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should follow the manufacturer's recommendations (typically 1:1000).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

ELISA for IFN-β Secretion

This protocol measures the amount of IFN-β secreted into the cell culture supernatant following STING activation.

-

Cell Culture and Treatment:

-

Seed cells (e.g., THP-1, PBMCs) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

-

Prepare serial dilutions of the diABZI agonist in complete culture medium.

-

Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. Include a vehicle control.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.

-

-

ELISA Procedure (following a typical sandwich ELISA kit protocol):

-

Reconstitute standards and prepare serial dilutions as per the kit manual.

-

Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate 3-4 times with the provided wash buffer.

-

Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Add 50-100 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Calculate the concentration of IFN-β in the samples based on the standard curve.

-

IRF-Inducible Luciferase Reporter Assay

This assay quantifies STING pathway activation by measuring the activity of a luciferase reporter gene under the control of an IRF-inducible promoter.

-

Cell Culture and Transfection (if necessary):

-

Use a stable reporter cell line (e.g., THP1-Dual™ KI-hSTING cells) or transfect cells (e.g., HEK293T) with an IRF-inducible luciferase reporter plasmid (e.g., IFNβ promoter-driven firefly luciferase) and a control plasmid (e.g., CMV promoter-driven Renilla luciferase).

-

-

Cell Seeding and Treatment:

-

Seed the reporter cells in a 96-well white, flat-bottom plate at an appropriate density (e.g., 100,000 cells per well for THP-1 reporter cells).

-

Prepare serial dilutions of the diABZI agonist in complete culture medium.

-

Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).

-

Rock the plate at room temperature for ~15-30 minutes to ensure cell lysis and substrate mixing.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

-

Quantitative RT-PCR for ISG Expression

This protocol measures the change in mRNA levels of interferon-stimulated genes like CXCL10 and ISG15.

-

Cell Culture and Treatment:

-

Seed cells in a 12-well or 6-well plate.

-

Treat cells with the diABZI agonist or vehicle control for a specified time (e.g., 3, 6, 12, or 24 hours).

-

-

RNA Extraction:

-

Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform the qPCR reaction using a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the core concepts discussed in this guide.

Caption: Core STING signaling pathways activated by the diABZI agonist.

Caption: General experimental workflow for in vitro STING agonist assessment.

Conclusion

Non-nucleotide STING agonists like diABZI represent a significant advancement in the development of immunotherapies. Their ability to systemically activate the core downstream signaling pathways of STING—leading to a robust Type I interferon response and the production of pro-inflammatory cytokines—underlines their therapeutic potential. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in the continued exploration and optimization of STING-targeted therapies.

References

An In-depth Technical Guide to the Immunomodulatory Effects of STING Agonist-X

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a sign of viral infection or cellular damage.[1][2] Activation of the STING pathway initiates a powerful immune response, characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] This has positioned STING agonists as promising therapeutic agents, particularly in the field of immuno-oncology, where they can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[4] This guide provides a comprehensive overview of the immunomodulatory effects of a representative STING agonist, herein referred to as STING Agonist-X, and details the experimental protocols used to characterize its activity.

Mechanism of Action

STING Agonist-X functions by directly binding to and activating the STING protein, which is located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons, such as IFN-α and IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines.

The secreted type I IFNs act in both an autocrine and paracrine manner to stimulate an anti-tumor immune response. This includes enhancing the cytotoxicity of natural killer (NK) cells, promoting the maturation and activation of dendritic cells (DCs), and increasing the priming and recruitment of tumor-specific T cells. The resulting inflammatory tumor microenvironment is more conducive to tumor cell killing.

Data Presentation

The following tables summarize the quantitative data on the immunomodulatory effects of STING Agonist-X from various preclinical studies.

Table 1: In Vitro Activity of STING Agonist-X

| Assay Type | Cell Line | Readout | EC50 / Effective Concentration | Reference |

| STING Activation Reporter Assay | THP1-Dual™ KI-hSTING | IRF-Luciferase Activity | 0.5 - 5.0 µM | |

| Cytokine Release Assay | Human PBMCs | IFN-β Production | 1.0 - 10.0 µM | |

| Cytokine Release Assay | Murine Dendritic Cells (DC2.4) | CXCL10 Production | 0.8 - 8.0 µM | |

| STING Ubiquitination Inhibition | HEK-293 cells | Inhibition of TRIM29-mediated ubiquitination | 10 - 40 µM |

Table 2: In Vivo Anti-Tumor Efficacy of STING Agonist-X

| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | |

| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% |

Experimental Protocols

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

DMEM or RPMI-1640 medium with 10% FBS

-

STING Agonist-X

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of STING Agonist-X in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of STING Agonist-X in a syngeneic mouse tumor model.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

B16-F10 melanoma or CT26 colon carcinoma cells

-

STING Agonist-X formulated in a suitable vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and treatment

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer STING Agonist-X (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Protocol 3: Western Blot for STING Pathway Activation

This protocol is used to validate the activation of the STING pathway by detecting the phosphorylation of key signaling proteins.

Materials:

-

Murine Embryonic Fibroblasts (MEFs) or other suitable cell line

-

dsDNA probes for transfection

-

Lysis buffer

-

Protein assay dye (e.g., Bradford reagent)

-

Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3)

-

Secondary antibodies

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells and transfect with dsDNA probes to activate the cGAS-STING pathway.

-

Cell Lysis: Lyse the cells and measure the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STING, TBK1, and IRF3, followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a suitable detection method.

Visualizations

Caption: STING Signaling Pathway Activation.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of a Novel STING Agonist: A Technical Guide

This technical guide provides a comprehensive overview of the essential in vitro assays for the preliminary evaluation of a novel STING (Stimulator of Interferon Genes) agonist. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology and oncology. Herein, we detail the core methodologies for assessing STING pathway activation, cytokine release profiles, and cytotoxic potential, supplemented with illustrative data tables and workflow diagrams.

Data Presentation

A systematic presentation of quantitative data is crucial for the comparative analysis of a novel STING agonist's activity. The following tables exemplify how to structure such data for clarity and ease of interpretation.

Table 1: STING Pathway Activation in Reporter Cells

| Cell Line | Agonist Concentration (µM) | Reporter Gene Expression (Fold Induction) | EC₅₀ (µM) |

| THP1-Dual™ ISG | 0.01 | 5.2 ± 0.6 | 0.85 |

| 0.1 | 15.8 ± 1.9 | ||

| 1 | 45.3 ± 5.1 | ||

| 10 | 89.7 ± 9.2 | ||

| 100 | 92.1 ± 8.8 | ||

| B16-Blue™ ISG | 0.01 | 3.1 ± 0.4 | 1.2 |

| 0.1 | 10.5 ± 1.2 | ||

| 1 | 33.7 ± 4.0 | ||

| 10 | 68.4 ± 7.5 | ||

| 100 | 70.2 ± 6.9 |

Table 2: Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Agonist Concentration (µM) | Concentration (pg/mL) |

| IFN-β | 0.1 | 150 ± 25 |

| 1 | 850 ± 110 | |

| 10 | 2500 ± 320 | |

| TNF-α | 0.1 | 80 ± 15 |

| 1 | 450 ± 60 | |

| 10 | 1200 ± 150 | |

| IL-6 | 0.1 | 120 ± 20 |

| 1 | 600 ± 85 | |

| 10 | 1800 ± 230 |

Table 3: In Vitro Cytotoxicity in Cancer Cell Lines

| Cell Line | Agonist Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 1 | 98.2 ± 1.5 | > 100 |

| 10 | 95.6 ± 2.1 | ||

| 100 | 91.3 ± 3.5 | ||

| A549 (Lung Cancer) | 1 | 99.1 ± 1.2 | > 100 |

| 10 | 96.8 ± 1.9 | ||

| 100 | 93.5 ± 2.8 | ||

| B16-F10 (Melanoma) | 1 | 97.5 ± 1.8 | > 100 |

| 10 | 94.2 ± 2.5 | ||

| 100 | 89.9 ± 4.1 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a STING agonist.

STING Pathway Activation Assay

This assay quantitatively measures the activation of the STING pathway by monitoring the expression of an interferon-stimulated gene (ISG) reporter.

Materials:

-

THP1-Dual™ ISG reporter cells

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

STING Agonist-29 (or test agonist)

-

QUANTI-Blue™ Solution

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Spectrophotometer

Procedure:

-

Seed THP1-Dual™ ISG cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

-

Prepare serial dilutions of the STING agonist in culture medium.

-

Add the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

After incubation, add QUANTI-Blue™ Solution to the wells according to the manufacturer's instructions.

-

Incubate for 1-3 hours at 37°C and measure the optical density (OD) at 620-655 nm.

-

Calculate the fold induction of ISG expression relative to the vehicle control.

Cytokine Release Assay in Human PBMCs

This assay measures the induction of key pro-inflammatory cytokines from human immune cells following stimulation with the STING agonist.[2]

Materials:

-

Cryopreserved human PBMCs

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Ficoll-Paque

-

This compound (or test agonist)

-

LPS (positive control)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

ELISA or Multiplex Immunoassay kits (e.g., for IFN-β, TNF-α, IL-6)

Procedure:

-

Thaw cryopreserved PBMCs and isolate them using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI 1640 medium.

-

Perform a cell count and assess viability using Trypan Blue.

-

Seed the PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.[3]

-

Add serial dilutions of the STING agonist to the wells. Include a vehicle control and a positive control (e.g., LPS).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[3][4]

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay system according to the manufacturer's instructions.

In Vitro Cytotoxicity Assay

This assay assesses the direct cytotoxic effect of the STING agonist on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, B16-F10)

-

Appropriate culture medium for each cell line (e.g., DMEM, MEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound (or test agonist)

-

CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Luminometer or spectrophotometer

Procedure:

-

Seed the cancer cells at an appropriate density (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the STING agonist in the corresponding culture medium.

-

Remove the old medium from the wells and add the agonist dilutions. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, perform the cell viability assay according to the manufacturer's protocol.

-

Measure the luminescence or absorbance to determine the percentage of viable cells relative to the vehicle control.

Visualizations

Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the underlying biological processes and experimental designs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 3. 2.5. In vitro assay for evaluating cytokine release by human PBMC [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to a Representative Non-Nucleotide STING Agonist for Basic Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a representative non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, referred to herein as "STING agonist-29," for application in basic immunology research. Due to the limited public information on a compound specifically named "this compound" or "CF511," this document synthesizes data and protocols from published research on well-characterized, novel non-nucleotide STING agonists that serve as a proxy for understanding the therapeutic potential and research applications of this class of molecules.

The activation of the STING pathway is a pivotal event in the innate immune response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for anti-tumor and anti-viral immunity, making STING agonists a promising class of therapeutics. Non-nucleotide agonists, in particular, offer potential advantages in terms of stability, cell permeability, and suitability for systemic administration compared to their cyclic dinucleotide (CDN) counterparts.

Mechanism of Action

Non-nucleotide STING agonists function by binding directly to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6. This cascade of events bridges the innate and adaptive immune systems, promoting dendritic cell maturation, antigen presentation, and the priming of tumor-specific T cells.

Data Presentation

The following tables summarize representative quantitative data for a model non-nucleotide STING agonist based on published preclinical studies.

Table 1: In Vitro Activity of a Representative Non-Nucleotide STING Agonist

| Cell Line | Assay Type | Readout | EC50 (µM) | Reference |

| HEK293T-hSTING Reporter | Luciferase Reporter Assay | IRF-inducible Luciferase | 0.5 - 5.0 | [1] |

| THP-1 (Human Monocytic) | Cytokine Secretion (ELISA) | IFN-β Production | 1.0 - 10.0 | [1] |

| Murine Dendritic Cells (DC2.4) | Chemokine Secretion (ELISA) | CXCL10 Production | 0.8 - 8.0 | [1] |

| Human PBMCs | Cytokine Secretion (Multiplex) | IFN-α, TNF-α, IL-6 | Compound-dependent | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of a Representative Non-Nucleotide STING Agonist

| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 7, 10, 13 | ~70% | [1] |

| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 8, 11, 14 | ~60% | |

| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% |

Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Mandatory Visualization

Caption: STING signaling pathway activated by a non-nucleotide agonist.

Caption: Workflow for an in vitro STING activation reporter assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing STING agonists.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

-

THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: In Vitro Cytokine Release Assay

This protocol outlines the measurement of cytokine secretion from immune cells following treatment with a STING agonist.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

ELISA or multiplex immunoassay kit for desired cytokines (e.g., IFN-β, TNF-α, IL-6)

-

96-well cell culture plates

-

Plate reader for ELISA

Procedure:

-

Cell Seeding: Seed PBMCs or other immune cells at an appropriate density (e.g., 2 x 10^5 cells/well) in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of secreted cytokines in the supernatant using an ELISA or multiplex immunoassay kit, following the manufacturer's protocol.

-

Data Analysis: Plot the cytokine concentration against the agonist concentration to determine the dose-response relationship.

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)

-

This compound formulated in a suitable vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and treatment

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the Tumor Growth Inhibition (TGI) at the end of the study.

This guide provides a foundational understanding of a representative non-nucleotide STING agonist for immunological research. Researchers are encouraged to consult specific literature for the chosen agonist and optimize protocols for their experimental systems. The continued exploration of novel STING agonists holds significant promise for the development of new immunotherapies.

References

Methodological & Application

Application Notes: In Vitro Characterization of STING Agonist-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response.[1][2] Activation of STING by agonists has emerged as a promising strategy in cancer immunotherapy.[3][4] These application notes provide detailed protocols for the in vitro characterization of "STING agonist-29," a novel synthetic STING agonist. The described assays are designed to quantify its potency and mechanism of action by measuring key downstream events, including the induction of interferon-β (IFN-β) and the activation of interferon-stimulated genes.

The canonical STING signaling pathway is initiated upon the binding of cyclic dinucleotides, such as cGAMP, to the STING protein located on the endoplasmic reticulum.[5] This binding event triggers a conformational change, leading to STING's translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other pro-inflammatory cytokines.

Figure 1: STING Signaling Pathway Activation.

Data Presentation: Potency of STING Agonists

The following tables summarize representative quantitative data for various STING agonists across common in vitro assays. These values serve as a benchmark for evaluating the potency of this compound.

Table 1: In Vitro Potency of Representative STING Agonists in Human Cells

| Cell Line | Assay Type | Readout | Agonist | EC50 Value | Reference |

|---|---|---|---|---|---|

| THP-1 | Cytokine Release | IFN-β Secretion | 2'3'-cGAMP | ~124 µM | |

| THP-1 | Cytokine Release | IFN-β Secretion | 2'3'-c-di-AM(PS)2 (Rp/Rp) | 10.5 µM | |

| Human PBMCs | Cytokine Release | IFN-β Secretion | 2'3'-cGAMP | ~70 µM |

| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | Model Agonist | 0.5 - 5.0 µM | |

Table 2: In Vitro Potency of Representative STING Agonists in Murine Cells

| Cell Line | Assay Type | Readout | Agonist | EC50/Effective Conc. | Reference |

|---|---|---|---|---|---|

| DC2.4 (Dendritic Cells) | Cytokine Release | CXCL10 Production | Model Agonist | 0.8 - 8.0 µM |

| RAW264.7 (Macrophages) | Gene Expression | IFN-β mRNA | cGAMP-STINGΔTM | Not specified | |

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound. A general workflow involves treating immune cells with the agonist and measuring downstream readouts such as reporter gene activation or cytokine production.

Figure 2: General experimental workflow for in vitro assays.

Protocol 1: STING Activation Reporter Assay using THP1-Dual™ KI-hSTING Cells

This protocol measures the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter expressed in the THP1-Dual™ KI-hSTING cell line.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin

-

This compound

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

White, flat-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 to 180,000 cells per well in a 96-well plate in 180 µL of culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range might span from 0.01 µM to 100 µM.

-

Cell Treatment: Add 20 µL of the diluted agonist solutions to the corresponding wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: a. Following incubation, prepare the luciferase reagent according to the manufacturer’s instructions. b. Add the reagent to each well.

-

Data Acquisition: Immediately measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the agonist concentration and use a non-linear regression (four-parameter logistic) model to determine the EC50 value.

Protocol 2: IFN-β Cytokine Release Assay in Human PBMCs or THP-1 Cells

This protocol measures the functional consequence of STING activation by quantifying the amount of secreted IFN-β in the cell culture supernatant via an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytic cells

-

Appropriate culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Human IFN-β ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

THP-1: Plate cells at a suitable density in a 96-well plate.

-

PBMCs: Isolate freshly and plate in a 96-well plate.

-

-

Compound Treatment: Treat cells with a range of concentrations of this compound. Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

-

ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves: a. Adding supernatants and standards to a pre-coated plate. b. A series of incubation and wash steps with detection and substrate antibodies. c. Measuring the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.

Protocol 3: Analysis of STING Pathway Gene Expression by qRT-PCR

This protocol assesses STING pathway activation by measuring the upregulation of target gene mRNA, such as IFNB1 and CXCL10, using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Immune cells of interest (e.g., murine macrophages, human PBMCs)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (IFNB1, CXCL10, ISG15) and a housekeeping gene (ACTB, GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed cells and treat with this compound for a shorter duration, typically 6 to 8 hours, to capture the peak of mRNA expression.

-